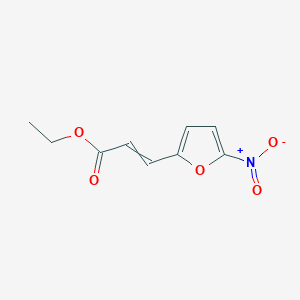
Ethyl 3-(5-nitro-2-furyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-nitro-2-furyl)acrylate, also known as ENFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENFA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 237.19 g/mol.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-nitro-2-furyl)acrylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. Ethyl 3-(5-nitro-2-furyl)acrylate has also been shown to inhibit the activation of signaling pathways such as MAPK and NF-κB, which are involved in cell proliferation and inflammation.
Effets Biochimiques Et Physiologiques
Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to have various biochemical and physiological effects on cells and organisms. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can lead to their death. Ethyl 3-(5-nitro-2-furyl)acrylate has also been shown to inhibit the growth and virulence of fungal and bacterial pathogens, which can prevent infections. In plants, Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to enhance their growth and resistance to stressors such as drought and pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-(5-nitro-2-furyl)acrylate has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which makes it accessible to researchers. Ethyl 3-(5-nitro-2-furyl)acrylate also exhibits strong fluorescence properties, which can be used for imaging and sensing applications. However, Ethyl 3-(5-nitro-2-furyl)acrylate has some limitations such as its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Orientations Futures
There are several future directions for research on Ethyl 3-(5-nitro-2-furyl)acrylate. One direction is to further investigate its potential use as a plant growth regulator and its ability to induce systemic acquired resistance in plants. Another direction is to explore its potential use as a fluorescent probe and as a precursor for the synthesis of functional materials. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 3-(5-nitro-2-furyl)acrylate and its potential applications in medicine.
Méthodes De Synthèse
Ethyl 3-(5-nitro-2-furyl)acrylate can be synthesized through the Knoevenagel condensation reaction between 5-nitrofurfural and ethyl acrylate in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization. The yield of the synthesis reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
Ethyl 3-(5-nitro-2-furyl)acrylate has potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its anticancer, antifungal, and antibacterial properties. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Ethyl 3-(5-nitro-2-furyl)acrylate has also been studied for its antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
In agriculture, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its potential use as a plant growth regulator. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to increase the growth and yield of various crops such as wheat, rice, and maize. Ethyl 3-(5-nitro-2-furyl)acrylate has also been studied for its ability to induce systemic acquired resistance in plants, which can enhance their resistance to pathogens and pests.
In materials science, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its potential use as a fluorescent probe and as a precursor for the synthesis of functional materials. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to exhibit strong fluorescence properties, which can be used for imaging and sensing applications. Ethyl 3-(5-nitro-2-furyl)acrylate has also been used as a precursor for the synthesis of functional materials such as polymeric nanoparticles and metal-organic frameworks.
Propriétés
Numéro CAS |
1874-12-0 |
|---|---|
Nom du produit |
Ethyl 3-(5-nitro-2-furyl)acrylate |
Formule moléculaire |
C9H9NO5 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
ethyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9NO5/c1-2-14-9(11)6-4-7-3-5-8(15-7)10(12)13/h3-6H,2H2,1H3/b6-4+ |
Clé InChI |
WGROOPOBLKUOMN-GQCTYLIASA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Autres numéros CAS |
1874-12-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




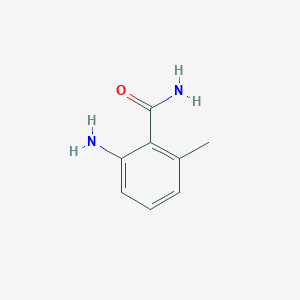
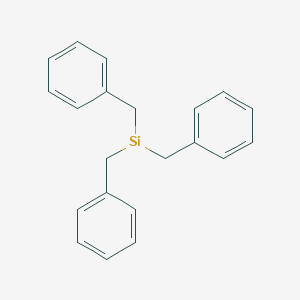
![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)
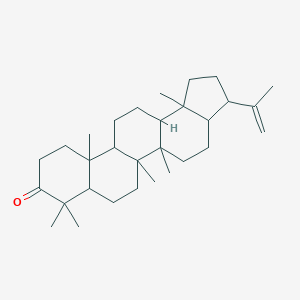
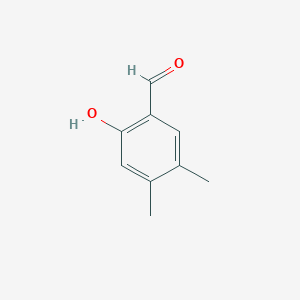
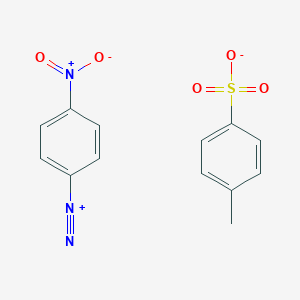
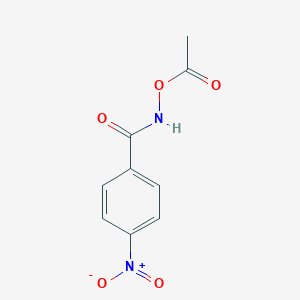
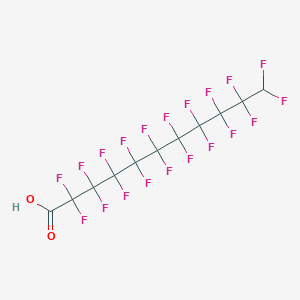
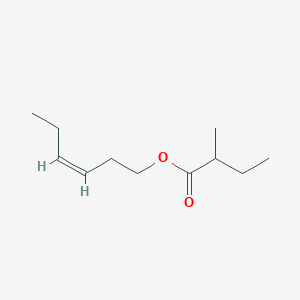
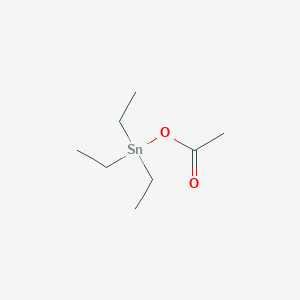
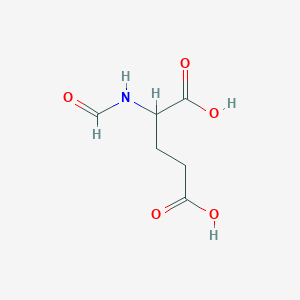
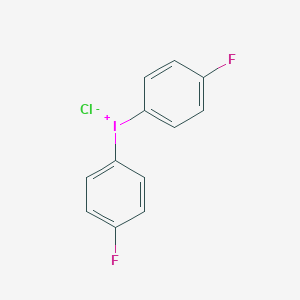
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)